2-(2-methoxyethoxy)-N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide
Description
2-(2-Methoxyethoxy)-N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide is a heterocyclic compound featuring a pyridine-4-carboxamide core substituted with a 2-methoxyethoxy group at the 2-position and a 4-methylthiazol-2-yl group at the amide nitrogen. Its structure combines a pyridine ring (electron-deficient aromatic system) with a thiazole moiety (electron-rich heterocycle), which may confer unique electronic and steric properties.
Properties
IUPAC Name |
2-(2-methoxyethoxy)-N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-9-8-20-13(15-9)16-12(17)10-3-4-14-11(7-10)19-6-5-18-2/h3-4,7-8H,5-6H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPHYSBSQONBSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=NC=C2)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methoxyethoxy)-N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide is a member of a class of pyridine derivatives that have shown significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₃H₁₅N₃O₂S
- IUPAC Name : this compound
This compound features a pyridine ring substituted with a thiazole moiety and an ether group, which may contribute to its biological properties.
Research indicates that compounds similar to This compound often interact with various biological targets:
- TRPV3 Modulation : Compounds with thiazole and pyridine structures have been noted for their ability to modulate TRPV3 (Transient Receptor Potential Vanilloid 3) channels, which are implicated in pain sensation and inflammatory responses .
- Inhibition of Kinase Activity : Some studies suggest that this compound may act as a dual inhibitor for receptor tyrosine kinases such as c-Met and VEGFR-2, which are crucial in cancer progression. The inhibition of these pathways can lead to reduced cell proliferation in cancerous tissues .
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, including multidrug-resistant pathogens. This suggests potential applications in treating infections caused by resistant bacteria .
Biological Activity Data
The following table summarizes key biological activities associated with the compound:
| Activity | Target | IC50 Value | Notes |
|---|---|---|---|
| TRPV3 Modulation | TRPV3 Channels | Not specified | Pain relief and anti-inflammatory effects |
| Kinase Inhibition | c-Met / VEGFR-2 | 0.11 µM / 0.19 µM | Potential anticancer properties |
| Antimicrobial | Various Bacteria | Variable | Effective against resistant strains |
Case Studies
- Cancer Therapeutics : In a study focusing on dual inhibitors for c-Met and VEGFR-2, compounds similar to the target compound were synthesized and evaluated for their anticancer activity. The results indicated significant inhibition of tumor cell proliferation in vitro, highlighting the therapeutic potential of such compounds in oncology .
- Pain Management : Research on TRPV3 modulators has shown that compounds with structural similarities can effectively reduce pain responses in animal models. This suggests that the target compound may be beneficial in developing new analgesics .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of novel therapeutic agents. Its structural components allow it to interact with biological targets effectively, making it a candidate for drug discovery.
- Bioactivity : Preliminary studies have indicated that derivatives of this compound can exhibit significant biological activities, including anti-inflammatory and antimicrobial properties. For instance, the thiazole moiety is known for its role in enhancing the pharmacological profile of compounds .
GPR88 Agonists
Recent computational docking studies suggest that compounds similar to 2-(2-methoxyethoxy)-N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide can act as agonists for GPR88, a receptor implicated in various neurological disorders. This receptor's modulation could lead to new treatments for conditions such as schizophrenia and anxiety disorders .
Corrosion Inhibition
Research indicates that pyridine derivatives, including this compound, can serve as effective corrosion inhibitors for metals in acidic environments. The presence of the thiazole ring enhances the protective qualities of these compounds against corrosion processes .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
Lipophilicity (ALogP) :
- The target compound’s 2-methoxyethoxy group likely reduces lipophilicity compared to chlorophenyl-substituted analogs (e.g., 11c in , ALogP ~3.5–4.0 inferred from similar structures) .
- E1 and AB3 () exhibit ALogP values of 3.58 and 2.85, respectively, suggesting substituents critically modulate hydrophobicity .
Melting Points :
Research Implications
The structural diversity among analogs underscores the importance of substituent effects on solubility, target engagement, and metabolic stability. For instance, the 2-methoxyethoxy group in the target compound may enhance aqueous solubility compared to chlorophenyl analogs, albeit at the cost of reduced membrane permeability. Further studies should prioritize synthesizing the target compound and evaluating its kinase inhibition profile using assays analogous to those in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
